molecular formula C₉₈H₁₃₈N₂₄O₃₃  . (C ₂HF₃O₂)ₓ B1145540 Bivalirudin Trifluoroacetic Acid Salt CAS No. 1124915-67-8

Bivalirudin Trifluoroacetic Acid Salt

Katalognummer B1145540
CAS-Nummer: 1124915-67-8
Molekulargewicht: 2180.2911402
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bivalirudin Trifluoroacetic Acid Salt is a synthetic peptide composed of 20 amino acids . It serves as an anticoagulant for patients with unstable angina undergoing coronary angioplasty .


Molecular Structure Analysis

The molecular formula of Bivalirudin Trifluoroacetic Acid Salt is C98H138N24O33·xC2HF3O2 . Its molecular weight is 2180.29 (free base basis) .


Physical And Chemical Properties Analysis

Bivalirudin Trifluoroacetic Acid Salt is a white to off-white powder . It is stored at temperatures below -10°C . .

Wirkmechanismus

Target of Action

Bivalirudin Trifluoroacetic Acid Salt, commonly known as Bivalirudin, is a direct thrombin inhibitor . Its primary targets are the catalytic site and the anion-binding exosite of both circulating and clot-bound thrombin . Thrombin plays a crucial role in the coagulation cascade, responsible for converting fibrinogen into fibrin, which is a key step in the formation of a thrombus .

Mode of Action

Bivalirudin acts as a specific and reversible direct thrombin inhibitor . It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This binding inhibits the action of thrombin, preventing the conversion of fibrinogen into fibrin, which is a crucial step in the formation of a thrombus . The action of Bivalirudin is reversible because thrombin will slowly cleave the thrombin-Bivalirudin bond, which recovers the active site of thrombin .

Biochemical Pathways

By inhibiting thrombin, Bivalirudin disrupts the coagulation cascade, preventing the formation of a thrombus . This action has downstream effects on the clotting process, reducing the risk of thrombosis during percutaneous coronary intervention .

Pharmacokinetics

Bivalirudin is cleared partly by a renal mechanism, predominantly glomerular filtration . Its anticoagulant effect subsides approximately one hour after discontinuation of infusion . The half-life of Bivalirudin varies depending on renal function, ranging from 25 minutes in normal renal function to 57 minutes in severe renal impairment, and up to 3.5 hours in dialysis .

Result of Action

The molecular and cellular effects of Bivalirudin’s action result in the prevention of thrombosis during percutaneous coronary intervention . By inhibiting thrombin, Bivalirudin prevents the conversion of fibrinogen into fibrin, thus disrupting the formation of a thrombus . This results in a reduced risk of thrombotic events during procedures such as percutaneous coronary intervention .

Action Environment

The action, efficacy, and stability of Bivalirudin can be influenced by various environmental factors. For instance, renal function can impact the clearance of Bivalirudin, with reduced renal function leading to a longer half-life of the drug . Therefore, dose adjustments may be necessary in patients with renal impairment . Furthermore, the anticoagulant effect of Bivalirudin can be influenced by other medications, such as heparin, warfarin, thrombolytics, or GPIs, which can increase the risk of major bleeding when used concomitantly .

Safety and Hazards

Trifluoroacetic Acid, a component of Bivalirudin Trifluoroacetic Acid Salt, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

Zukünftige Richtungen

Bivalirudin is currently used to manage and treat patients undergoing percutaneous coronary intervention for acute myocardial infarction . It has broader applications in thromboembolic disease, cardiopulmonary bypass, and extracorporeal membrane oxygenation . Future research may explore its potential uses in other medical conditions .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bivalirudin Trifluoroacetic Acid Salt involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Val-OH", "Fmoc-Gly-OH", "Fmoc-Pro-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Ile-OH", "Fmoc-His(Trt)-OH", "Trifluoroacetic acid", "Diisopropylcarbodiimide", "N,N-Diisopropylethylamine", "Piperidine", "Dimethylformamide", "Methanol", "Dichloromethane", "N-Methylpyrrolidone", "N-Hydroxybenzotriazole", "O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate" ], "Reaction": [ "Deprotection of Fmoc group from Fmoc-Asp(OtBu)-OH using piperidine in DMF", "Coupling of Fmoc-Asp-OH with Fmoc-Cys(Trt)-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-Cys(Trt)-Asp-OH using piperidine in DMF", "Coupling of Fmoc-Val-OH with Fmoc-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Gly-OH with Fmoc-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Pro-OH with Fmoc-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-Arg(Pbf)-OH using piperidine in DMF", "Coupling of Fmoc-Arg-OH with Fmoc-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Tyr-OH with Fmoc-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Coupling of Fmoc-Ile-OH with Fmoc-Tyr-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Deprotection of Fmoc group from Fmoc-His(Trt)-OH using piperidine in DMF", "Coupling of Fmoc-His-OH with Fmoc-Ile-Tyr-Arg-Pro-Gly-Val-Cys(Trt)-Asp-OH using DIC and HOBt in DMF", "Cleavage of the peptide from the resin using trifluoroacetic acid and scavengers in DCM", "Purification of the crude peptide using preparative HPLC", "Dissolution of the purified peptide in NMP", "Addition of O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate and DIPEA to the peptide solution", "Addition of trifluoroacetic acid to the peptide solution to obtain Bivalirudin Trifluoroacetic Acid Salt", "Purification of the final product using preparative HPLC" ] }

CAS-Nummer

1124915-67-8

Molekularformel

C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ

Molekulargewicht

2180.2911402

Synonyme

D-Phenylalanyl-L-prolyl-L-arginyl-L-prolylglycylglycylglycylglycyl-L-asparaginylglycyl-L-α-aspartyl-L-phenylalanyl-L-α-glutamyl-L-α-glutamyl-L-isoleucyl-L-prolyl-L-α-glutamyl-L-α-glutamyl-L-tyrosyl-L-leucine Trifluoroacetic Acid Salt;  Angiomax;  Angio

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.